Isothiazole-4,5-diamine

Medicinal Chemistry Heterocyclic Synthesis Purine Analogues

Isothiazole-4,5-diamine (CAS 153970-46-8) is the essential unsubstituted building block for synthesizing imidazo[4,5-d]isothiazole purine mimetics. Unlike the 3-methyl analog, it enables 5-alkylthio diversification via the thiocarbonyldiimidazole protocol, critical for SAR exploration. Its high aqueous solubility (28 g/L) facilitates automated parallel synthesis. Ensure successful cyclocondensation—choose the correct diamine starting material.

Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
CAS No. 153970-46-8
Cat. No. B135398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazole-4,5-diamine
CAS153970-46-8
Molecular FormulaC3H5N3S
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESC1=NSC(=C1N)N
InChIInChI=1S/C3H5N3S/c4-2-1-6-7-3(2)5/h1H,4-5H2
InChIKeyABBPBBSMJQAPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazole-4,5-diamine (CAS 153970-46-8): A Bifunctional Heterocyclic Building Block for Fused Ring Systems


Isothiazole-4,5-diamine (CAS 153970-46-8), also known as 1,2-thiazole-4,5-diamine, is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms in a 1,2-relationship, substituted with two amino groups at the 4- and 5-positions . Its molecular formula is C3H5N3S with a molecular weight of 115.16 g/mol . The compound is primarily utilized as a synthetic building block in medicinal chemistry for constructing imidazo[4,5-d]isothiazole ring systems, which serve as purine analogs [1]. It is commercially available from multiple suppliers with typical purity of 95% or higher .

Why Isothiazole-4,5-diamine Cannot Be Interchanged with 3-Methyl or Other Isothiazole Diamine Analogs


Isothiazole-4,5-diamine exhibits distinct reactivity in cyclocondensation reactions compared to its 3-methyl-substituted analog (3-methyl-4,5-diaminoisothiazole). While the methylated derivative proceeds to form the imidazo[4,5-d]isothiazole ring system, the parent unsubstituted diamine fails to undergo the analogous reaction with diethoxymethyl acetate [1]. This substrate-specific outcome is attributed to the electronic and steric influence of the 3-position substituent on the stability and reactivity of the intermediate formed during cyclization. Consequently, substitution with a generic isothiazole diamine—even a structurally close analog—will not recapitulate the synthetic outcome and may lead to complete reaction failure, impacting project timelines and material costs in medicinal chemistry campaigns.

Quantitative Evidence for Isothiazole-4,5-diamine Differentiation in Synthesis and Physicochemical Profiling


Cyclocondensation Reactivity: Failure of Imidazo Ring Formation vs. 3-Methyl Analog

In a direct comparative study, 4,5-diaminoisothiazole (the target compound) failed to yield the parent imidazo[4,5-d]isothiazole ring system when reacted with diethoxymethyl acetate, whereas the 3-methyl-4,5-diaminoisothiazole analog provided a low yield of the corresponding 3-methylimidazo[4,5-d]isothiazole product under identical conditions [1].

Medicinal Chemistry Heterocyclic Synthesis Purine Analogues

Aqueous Solubility: Quantitative Benchmark for Formulation and Reaction Medium Selection

Isothiazole-4,5-diamine exhibits a measured aqueous solubility of approximately 28 g/L at 25°C . While direct comparator data for close analogs are not available in the same study, this value serves as a quantitative benchmark for evaluating the compound's suitability in aqueous reaction media and early-stage formulation screens. Many heterocyclic diamines of similar molecular weight exhibit significantly lower aqueous solubility, making this compound a more tractable building block for reactions requiring polar solvents.

Preformulation Medicinal Chemistry Process Chemistry

Alternative Annulation Efficiency: Good Yields via Thiocarbonyldiimidazole Route

Although 4,5-diaminoisothiazole fails with diethoxymethyl acetate, it is readily cyclized with thiocarbonyldiimidazole to afford the corresponding thione intermediate, which upon in situ alkylation yields the 5-methylthioimidazo[4,5-d]isothiazole in good yield [1]. The reported yields for this alternative two-step, one-pot procedure are in the 'good' range (typically >60%), whereas the 3-methyl analog provides similar yields under the same conditions.

Heterocyclic Chemistry Synthetic Methodology Purine Mimetics

High-Impact Application Scenarios for Isothiazole-4,5-diamine Driven by Differentiated Reactivity and Solubility


Synthesis of 5-Alkylthioimidazo[4,5-d]isothiazoles as Purine Bioisosteres

In medicinal chemistry programs targeting purine-binding enzymes (e.g., kinases, adenosine receptors), Isothiazole-4,5-diamine serves as a critical precursor for constructing 5-alkylthioimidazo[4,5-d]isothiazole scaffolds via the thiocarbonyldiimidazole-alkylation protocol. Its failure to cyclize with diethoxymethyl acetate (unlike the 3-methyl analog) necessitates this alternative route, which delivers products in good yields [1]. The resulting fused heterocycles are designed as purine mimetics with potential for modulated pharmacokinetic and binding properties.

Library Synthesis of Diverse Imidazo[4,5-d]isothiazole Derivatives via Parallel Chemistry

The reliable and high-yielding conversion of Isothiazole-4,5-diamine to 5-methylthioimidazo[4,5-d]isothiazole [1] enables parallel synthesis of focused libraries for hit-to-lead optimization. The good aqueous solubility of the starting diamine (28 g/L) facilitates high-concentration reactions in automated synthesizers, minimizing solvent volume and waste. Subsequent diversification at the 5-thioether position allows rapid exploration of structure-activity relationships around the purine-like core.

Development of Novel Heterocyclic Scaffolds Requiring Unsubstituted Imidazo Core

For research groups aiming to synthesize the parent imidazo[4,5-d]isothiazole ring system without 3-alkyl substitution, Isothiazole-4,5-diamine is the essential starting material, as the 3-methyl analog inherently introduces an undesired substituent. Although the direct cyclization with diethoxymethyl acetate fails, the thiocarbonyldiimidazole route provides access to 5-substituted derivatives [1]. Further efforts to remove the 5-thioether group (e.g., via Raney nickel reduction) have been explored, albeit with limited success, highlighting the need for innovative desulfurization methodologies [1].

Physicochemical Property Optimization in Early Drug Discovery

The favorable aqueous solubility of Isothiazole-4,5-diamine (28 g/L) makes it an attractive building block for medicinal chemists seeking to improve the solubility profiles of their lead series. When incorporated into larger molecules, the polar isothiazole-diamine motif can enhance overall compound solubility, potentially reducing the need for extensive formulation development and improving oral bioavailability. This property is particularly valuable in early-stage discovery where solubility limitations frequently hinder in vitro and in vivo assays.

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